molecular formula C5H5ClF6O2S B6245312 4,4,4-trifluoro-3-(trifluoromethyl)butane-1-sulfonyl chloride CAS No. 2353171-58-9

4,4,4-trifluoro-3-(trifluoromethyl)butane-1-sulfonyl chloride

Cat. No.: B6245312
CAS No.: 2353171-58-9
M. Wt: 278.6
InChI Key:
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Description

4,4,4-Trifluoro-3-(trifluoromethyl)butane-1-sulfonyl chloride is a chemical compound with the molecular formula C5H5ClF6O2S. It is known for its unique structure, which includes both trifluoromethyl and sulfonyl chloride functional groups. This compound is used in various chemical reactions and has applications in different fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,4,4-trifluoro-3-(trifluoromethyl)butane-1-sulfonyl chloride typically involves the reaction of 4,4,4-trifluoro-3-(trifluoromethyl)butanol with chlorosulfonic acid. The reaction is carried out under controlled conditions to ensure the formation of the desired sulfonyl chloride product. The reaction can be represented as follows:

CF3C(CF3)CH2OH+ClSO3HCF3C(CF3)CH2SO2Cl+H2O\text{CF}_3\text{C(CF}_3\text{)CH}_2\text{OH} + \text{ClSO}_3\text{H} \rightarrow \text{CF}_3\text{C(CF}_3\text{)CH}_2\text{SO}_2\text{Cl} + \text{H}_2\text{O} CF3​C(CF3​)CH2​OH+ClSO3​H→CF3​C(CF3​)CH2​SO2​Cl+H2​O

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale synthesis using similar reaction conditions. The process is optimized for high yield and purity, often involving purification steps such as distillation or recrystallization to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

4,4,4-Trifluoro-3-(trifluoromethyl)butane-1-sulfonyl chloride undergoes various chemical reactions, including:

    Substitution Reactions: The sulfonyl chloride group can be substituted by nucleophiles such as amines, alcohols, or thiols, leading to the formation of sulfonamide, sulfonate ester, or sulfonothioate derivatives.

    Reduction Reactions: The compound can be reduced to the corresponding sulfonyl fluoride or sulfonyl hydride under specific conditions.

    Oxidation Reactions: Oxidation of the compound can lead to the formation of sulfonic acid derivatives.

Common Reagents and Conditions

    Nucleophiles: Amines, alcohols, thiols

    Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Oxidizing Agents: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)

Major Products

    Sulfonamides: Formed by the reaction with amines

    Sulfonate Esters: Formed by the reaction with alcohols

    Sulfonothioates: Formed by the reaction with thiols

Scientific Research Applications

4,4,4-Trifluoro-3-(trifluoromethyl)butane-1-sulfonyl chloride has several applications in scientific research:

    Biology: Employed in the modification of biomolecules, such as proteins and peptides, to study their structure and function.

    Medicine: Investigated for its potential use in the development of pharmaceuticals, particularly as a building block for drug synthesis.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 4,4,4-trifluoro-3-(trifluoromethyl)butane-1-sulfonyl chloride involves the reactivity of the sulfonyl chloride group. This group is highly electrophilic and can react with nucleophiles to form covalent bonds. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile.

Comparison with Similar Compounds

Similar Compounds

  • 4-(Trifluoromethyl)benzenesulfonyl chloride
  • Trifluoromethanesulfonyl chloride
  • 2,2,2-Trifluoroethyl trifluoromethanesulfonate

Uniqueness

4,4,4-Trifluoro-3-(trifluoromethyl)butane-1-sulfonyl chloride is unique due to its combination of trifluoromethyl and sulfonyl chloride groups, which imparts distinct reactivity and properties compared to other sulfonyl chlorides. This makes it a valuable reagent in various chemical transformations and applications.

Properties

CAS No.

2353171-58-9

Molecular Formula

C5H5ClF6O2S

Molecular Weight

278.6

Purity

95

Origin of Product

United States

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